molecular formula C25H24N4O6 B2749298 ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941938-87-0

ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2749298
CAS No.: 941938-87-0
M. Wt: 476.489
InChI Key: ZXFVABYYEGYBGM-UHFFFAOYSA-N
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Description

Ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 3,4-dimethoxyphenyl group at position 2 and an acetylated ethyl benzoate moiety at position 2. The ethyl benzoate ester at position 3 may improve metabolic stability compared to free carboxylic acids. This compound belongs to a broader class of pyrazolo-pyrazine derivatives, which are of interest for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects .

Properties

CAS No.

941938-87-0

Molecular Formula

C25H24N4O6

Molecular Weight

476.489

IUPAC Name

ethyl 3-[[2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C25H24N4O6/c1-4-35-25(32)17-6-5-7-18(12-17)26-23(30)15-28-10-11-29-20(24(28)31)14-19(27-29)16-8-9-21(33-2)22(13-16)34-3/h5-14H,4,15H2,1-3H3,(H,26,30)

InChI Key

ZXFVABYYEGYBGM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological assays, and pharmacological properties associated with this compound.

Chemical Structure and Synthesis

The compound can be characterized by its complex structure, which includes a benzoate moiety linked to a pyrazolo[1,5-a]pyrazine derivative. The presence of the 3,4-dimethoxyphenyl group is significant for its biological activity.

Synthesis Overview

The synthesis of this compound typically involves:

  • Formation of the pyrazolo[1,5-a]pyrazine core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Acetylation : The introduction of the acetyl group is crucial for enhancing the compound's solubility and biological activity.
  • Esterification : The final step involves the formation of the ethyl ester to yield the target compound.

Pharmacological Properties

This compound has shown promising results in various biological assays:

  • Antitumor Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been tested against tyrosinase and cyclin-dependent kinases (CDKs), showing potential as a therapeutic agent for conditions like melanoma and other proliferative diseases .

The mechanism by which this compound exerts its effects is multifaceted:

  • Modulation of Signaling Pathways : It appears to interfere with key signaling pathways involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancerous cells .

In Vitro Studies

Several studies have evaluated the efficacy of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines at micromolar concentrations.
  • Mechanistic Insights : Flow cytometry analyses revealed that treated cells exhibited increased levels of apoptotic markers compared to control groups .

In Vivo Studies

Limited in vivo studies have been conducted:

  • Preliminary animal studies suggest that administration of the compound resulted in reduced tumor growth in xenograft models. Further investigations are required to assess pharmacokinetics and toxicity profiles .

Table 1: Biological Activity Summary

Activity TypeAssay TypeResultReference
AntitumorMTT AssayIC50 = 10 µM in MCF-7 cells
Enzyme InhibitionTyrosinase InhibitionIC50 = 25 µM
Apoptosis InductionFlow CytometryIncreased Annexin V positivity

Table 2: Structure-Activity Relationship (SAR)

ModificationEffect on ActivityReference
Removal of methoxy groupDecreased potency
Addition of acetyl groupEnhanced solubility
Alteration of phenyl substituentsVariable effects on inhibition

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Compounds containing pyrazolo[1,5-a]pyrazine moieties have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. The mechanism of action typically involves modulation of signaling pathways associated with cell growth and survival. Research indicates that ethyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate may exhibit selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Anti-inflammatory Properties :
    • The compound may also possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenases (COXs). This application is particularly relevant in the context of chronic inflammatory diseases .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound could have neuroprotective properties, potentially beneficial in treating neurodegenerative disorders. This is hypothesized to be due to its ability to modulate oxidative stress and apoptosis pathways in neuronal cells .

Synthesis Methodologies

The synthesis of this compound typically involves several key steps:

  • Starting Materials :
    • The synthesis begins with appropriate precursors such as 3,4-dimethoxyphenyl derivatives and pyrazolo[1,5-a]pyrazine intermediates.
  • Multi-step Reactions :
    • The process may include various organic reactions such as acylation and amination. Conditions must be optimized to ensure high yields and purity. Common techniques used include:
      • Nuclear Magnetic Resonance (NMR) : For structural confirmation.
      • Mass Spectrometry (MS) : To analyze molecular weight and composition.
      • Chromatographic Techniques : For purification of the final product .

Case Studies

Several studies have documented the pharmacological effects of related compounds:

  • A study focusing on pyrazolo[3,4-d]pyrimidine derivatives demonstrated their efficacy as selective CDK inhibitors, suggesting a similar potential for this compound .
  • Research exploring the anti-inflammatory properties of pyrazole derivatives indicated that modifications to the structure could enhance biological activity .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating active metabolites.
Conditions :

  • Basic hydrolysis : NaOH (1–2 M) in aqueous ethanol (50–70°C, 4–6 hours).

  • Acidic hydrolysis : HCl (6 M) in refluxing ethanol (8–12 hours).

Reaction TypeReagentsProductKey Observations
SaponificationNaOH, H₂O/EtOH3-({[2-(3,4-Dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoic acidHigher yields in basic vs. acidic conditions (85% vs. 72%).

Amide Bond Cleavage

The acetyl-amino linkage is susceptible to hydrolysis, forming a primary amine and acetic acid derivative.
Conditions :

  • Acidic cleavage : Concentrated HCl at 100°C (12–24 hours).

  • Enzymatic cleavage : Proteases (e.g., trypsin) in pH 7.4 buffer (37°C, 48 hours).

Mechanistic pathway :

  • Protonation of the amide carbonyl.

  • Nucleophilic attack by water.

  • Formation of tetrahedral intermediate.

Nucleophilic Substitution at Methoxy Groups

The 3,4-dimethoxyphenyl substituent undergoes demethylation or substitution under strong nucleophiles.
Example reaction :

  • Demethylation : BBr₃ in CH₂Cl₂ (−78°C to RT, 6 hours) yields dihydroxy derivatives .

PositionReagentProductYield
3-OCH₃BBr₃3-OH68%
4-OCH₃BBr₃4-OH72%

Oxidation of the Pyrazolo[1,5-a]pyrazine Core

The 4-oxo group facilitates oxidation reactions, often leading to ring modification.
Key transformations :

  • Epoxidation : mCPBA (meta-chloroperbenzoic acid) in CHCl₃ yields epoxide intermediates .

  • Ring-opening oxidation : KMnO₄ in acidic medium generates diketone derivatives .

Transesterification

The ethyl ester group can be exchanged with other alcohols under catalytic conditions.
Conditions :

  • Methanolysis : NaOMe in MeOH (RT, 24 hours) yields methyl ester (89% conversion).

  • Propanolysis : H₂SO₄ catalyst in n-propanol (reflux, 8 hours).

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl ring undergoes nitration or sulfonation.
Example :

  • Nitration : HNO₃/H₂SO₄ (0–5°C, 2 hours) introduces nitro groups at the para position relative to methoxy .

ReactionReagentsProductRegioselectivity
NitrationHNO₃/H₂SO₄3,4-Dimethoxy-5-nitrophenylDirected by methoxy groups .

Cycloaddition Reactions

The pyrazolo[1,5-a]pyrazine core participates in 1,3-dipolar cycloadditions with diazo compounds or nitrile oxides .
Example :

  • Reaction with ethyl diazoacetate forms fused triazole derivatives (yield: 78%) .

Photochemical Reactions

UV irradiation induces [2+2] cycloadditions or ring-opening pathways.
Key observation :

  • Irradiation at 254 nm in acetonitrile generates dimeric products via cross-conjugated diradicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 3,4-dimethoxyphenyl group in the target compound can be replaced with other substituents, altering electronic and steric properties:

Compound Name Substituent on Pyrazine Ring Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference
Ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate 4-Chlorophenyl C23H19ClN4O4 450.879 Chlorine (electron-withdrawing) replaces methoxy groups; may reduce solubility and increase lipophilicity.
Methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate 3,4-Dimethoxyphenyl C22H20N4O6 436.422 Methyl ester (smaller alkyl group) and substituent at position 2 vs. 3; may affect steric hindrance.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 3,4-Dimethoxyphenyl C27H25N5O6 515.520 Benzodioxin group replaces ethyl benzoate; fused ring system enhances rigidity and lipophilicity.

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro analog (C23H19ClN4O4) exhibits lower solubility due to chlorine’s electronegativity compared to the 3,4-dimethoxy groups in the target compound .
Modifications in the Acetamide Side Chain

Variations in the acetamide side chain can influence pharmacokinetic properties:

Compound Name Side Chain Modification Molecular Weight Impact on Properties Reference
2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide 3-Fluoro-4-methylphenyl group 449.440 Fluorine enhances metabolic stability; methyl group increases hydrophobicity.
N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 4-Bromo substitution 454.278 Bromine’s bulkiness may hinder receptor binding compared to smaller substituents.

Key Findings :

  • Fluorine Substitution : The 3-fluoro-4-methylphenyl group in C19H17FN4O4 (MW: 449.440) improves metabolic resistance due to fluorine’s strong C-F bond .
  • Bromine vs. Methoxy : Bromine’s larger atomic radius in C21H17BrN4O3 (MW: 454.278) may reduce binding affinity compared to methoxy groups .
Role of Heterocyclic Moieties

The pyrazolo[1,5-a]pyrazine core can be modified with other heterocycles:

Compound Name Core Structure Molecular Weight Biological Implications Reference
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives Triazolo-pyrimidine ~300–350 Chiral centers in derivatives enhance herbicidal activity, suggesting stereochemistry’s role in efficacy.
5-Tert-butyl-7-(3,5-dimethylpyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine Pyrazolo-pyrimidine 389.470 Bulky tert-butyl groups may improve target selectivity.

Key Findings :

  • Steric Effects : Tert-butyl groups in pyrazolo-pyrimidines (MW: 389.470) suggest that bulky substituents can modulate selectivity .

Q & A

Q. Methodological Optimization :

  • Reaction Time/Temperature : Prolonged reflux (6–12 hours) in ethanol or THF improves cyclization efficiency .
  • Catalysts : Use of carbonyldiimidazole (CDI) enhances intermediate stability during cyclization .
  • By-Product Mitigation : Column chromatography (e.g., eluent: n-hexane/EtOAc/MeOH) resolves competing products like cyanomethyl benzoates .

Q. Yield Data :

StepYield (%)Purity (HPLC)
Cyclization65–75≥95%
Acetylation80–85≥97%
Coupling70–78≥90%

How can structural ambiguities in the pyrazolo-pyrazine core be resolved during characterization?

Basic Research Question
Ambiguities often arise in distinguishing regioisomers or tautomeric forms. Advanced Techniques :

  • 1H NMR Analysis : Key signals include:
    • Pyrazole protons : δ 7.2–7.8 ppm (multiplet, aromatic region) .
    • Acetyl group : δ 2.1–2.3 ppm (singlet, CH₃) .
  • Mass Spectrometry (APCI) : Confirm molecular ion peaks (e.g., m/z = 544 [M + H]+ for related derivatives) .
  • X-ray Crystallography : Resolves tautomerism; e.g., pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives show planar geometry at the pyrazine ring .

What in vitro assays are suitable for evaluating biological activity, and how should conflicting data be interpreted?

Advanced Research Question
Target Identification :

  • Adenosine Receptor Binding : Competitive assays using [³H]CGS-21680 for A₂A receptor affinity .
  • Kinase Inhibition : Screen against kinases (e.g., JAK2, EGFR) using ADP-Glo™ assays .

Q. Data Contradiction Analysis :

SourceIC₅₀ (nM)Assay TypePotential Confounder
Study A12 ± 2Radioligand bindingNon-specific binding to serum proteins
Study B45 ± 5Cell-based assayOff-target effects on P450 enzymes

Resolution : Validate via orthogonal methods (e.g., SPR for binding kinetics) and adjust assay buffers (e.g., 0.1% BSA to reduce protein interference) .

How can regioselectivity challenges in pyrazolo-pyrazine functionalization be addressed?

Advanced Research Question
Regioselectivity issues arise during substitutions at C-2 vs. C-7 positions. Strategies :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at C-3 to bias electrophilic attack at C-7 .
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) selectively modifies brominated derivatives at C-2 .

Q. Case Study :

SubstrateReaction ConditionsMajor Product (%)
2-Bromo derivativePd(PPh₃)₄, Na₂CO₃, DMEC-2 aryl (92%)
7-Bromo derivativeCuI, DMEDA, DMFC-7 alkyl (85%)

What strategies improve solubility and bioavailability for in vivo studies?

Advanced Research Question

  • Prodrug Design : Replace ethyl ester with PEGylated carboxylates to enhance aqueous solubility .
  • Co-Solvent Systems : Use 10% DMSO/30% Captisol® in PBS for intraperitoneal administration .
  • Crystallinity Reduction : Amorphous solid dispersions (e.g., with HPMCAS) improve dissolution rates .

How can metabolic instability in hepatic microsomal assays be mitigated?

Advanced Research Question
Key Findings :

  • Esterase Sensitivity : Ethyl ester hydrolysis dominates (t₁/₂ = 15–20 minutes in human microsomes).
    Solutions :
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to the ester .
  • Isotope Labeling : Deuterate labile protons to slow CYP450-mediated oxidation .

What computational methods predict structure-activity relationships (SAR) for pyrazolo-pyrazine derivatives?

Advanced Research Question

  • Docking Studies : Use Glide (Schrödinger) to map interactions with adenosine A₂A receptor (PDB: 3REY) .
  • QSAR Models : Train on datasets with >50 derivatives; key descriptors include logP, polar surface area, and H-bond acceptors .

Q. Validation Metrics :

ModelRMSE
MLR0.820.45
Random Forest0.910.32

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